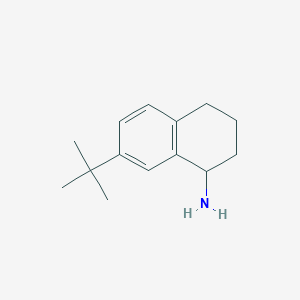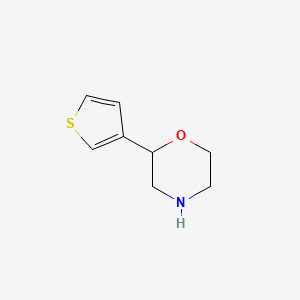![molecular formula C11H18N2O2 B1453177 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91216-35-2](/img/structure/B1453177.png)
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Vue d'ensemble
Description
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments et médecine translationnelle
Ce composé a été identifié comme un nouveau chimiotype pour les agonistes sélectifs du récepteur opioïde delta. Il est prometteur dans le développement de nouvelles thérapies pour la gestion de la douleur, en particulier pour cibler le récepteur opioïde delta avec moins d'effets secondaires que les opioïdes traditionnels. La recherche implique un criblage à haut débit et une modélisation informatique pour comprendre l'interaction avec le récepteur et le recrutement subséquent de la bêta-arrestine .
Myélo-stimulation en hématologie
Dans le domaine de l'hématologie, des dérivés de ce composé ont démontré une activité myélo-stimulante. Ceci est particulièrement important dans les conditions de syndrome myélodépressif induit artificiellement, où ces composés peuvent accélérer la régénération des pools de cellules lymphocytaires et granulocytaires dans l'hématopoïèse médullaire .
Inhibition du domaine de l'hydroxylase prolyl
Les dérivés de spiro[4.5]décanone, qui comprennent le composé en question, ont été étudiés comme des inhibiteurs du domaine de l'hydroxylase prolyl (PHD). Les inhibiteurs de PHD sont essentiels pour réguler la réponse de l'organisme à l'hypoxie et ont des applications thérapeutiques potentielles dans le traitement de l'anémie et des maladies ischémiques .
Mécanisme D'action
Target of Action
The primary target of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
This compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, triggering a conformational change that activates the receptor . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) production .
Biochemical Pathways
Upon activation of the DOR, this compound influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase , leading to a decrease in cAMP levels . This reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby modulating pain perception .
Result of Action
The activation of the DOR by this compound results in antinociceptive effects , reducing the perception of pain . This compound has shown efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice .
Analyse Biochimique
Biochemical Properties
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the orthosteric site of delta opioid receptors, which are G-protein coupled receptors (GPCRs) . This interaction is crucial for its function as it influences the receptor’s signaling pathways, leading to various physiological effects.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, its interaction with delta opioid receptors can modulate the activity of downstream signaling molecules such as beta-arrestins and G-proteins . This modulation can lead to changes in cellular responses, including alterations in pain perception and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with delta opioid receptors . This binding is facilitated by docking and molecular dynamic simulations, which suggest that the compound fits well into the receptor’s orthosteric site . The binding leads to the activation or inhibition of various signaling pathways, depending on the context of the interaction. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its biological activity, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its efficacy and safety at different dosages . It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced physiological responses . At very high doses, it can cause adverse effects, including toxicity and potential damage to tissues . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic contexts .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that it can be efficiently transported across cell membranes and distributed to target tissues where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It has been found to localize in specific compartments within cells, such as the cytoplasm and nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its sites of action . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGYMNTXAXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)
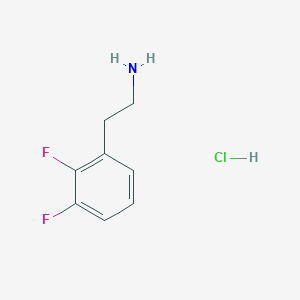
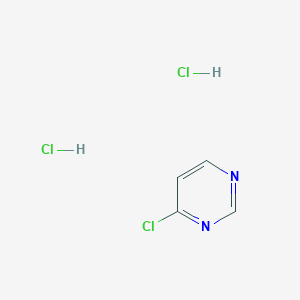
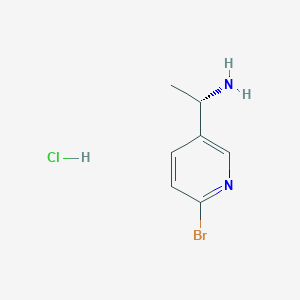
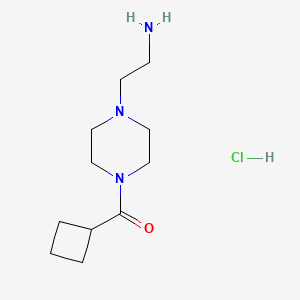
![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)

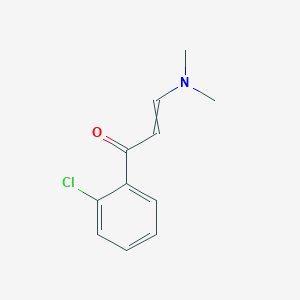
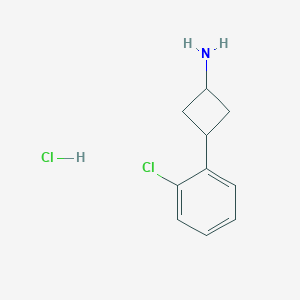
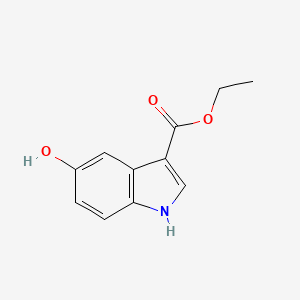
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)
